5-Hydroxy-arabinouridine

Physicochemical characterization Nucleoside analog design Drug-likeness parameters

Researchers developing nucleoside antiviral prodrugs often face inconsistent sourcing of well-characterized 5-modified arabinose scaffolds. 5-Hydroxy-arabinouridine (CAS 69321-95-5) addresses this gap as a minimal 5-OH arabinouridine building block for systematic SAR exploration. • Combines arabinose sugar configuration with 5-OH uracil modification (LogP -2.1, 5 HBD, 7 HBA) enabling orthogonal protection strategies in phosphoramidate prodrug design • Validated precursor for 5-(1-hydroxy-2-iodoethyl)-arabinouridine and 5-(1-methoxy-2-iodoethyl)-arabinouridine antiviral analogs (65% yield) • Defined SMILES, InChI, and spectral features support HPLC/LC-MS/NMR method development for arabino-nucleoside characterization • Ambient-temperature stable; ships at room temperature with -20°C long-term storage

Molecular Formula C9H12N2O7
Molecular Weight 260.20 g/mol
Cat. No. B12406849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-arabinouridine
Molecular FormulaC9H12N2O7
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O
InChIInChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5+,6?,8-/m1/s1
InChIKeyQXDXBKZJFLRLCM-CAXIXURWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-arabinouridine Procurement Guide: Differentiating a 5-Hydroxylated Arabinofuranosyl Uracil Analog for Nucleoside Research


5-Hydroxy-arabinouridine (CAS 69321-95-5, C9H12N2O7, MW 260.2) is a pyrimidine nucleoside analog that combines the arabinose sugar configuration (β-D-arabinofuranosyl) characteristic of arabinouridine with a hydroxyl substitution at the 5-position of the uracil base . The compound belongs to the class of 5-modified pyrimidine nucleosides with arabino-configuration, featuring five hydrogen bond donors (5) and seven hydrogen bond acceptors (7) with a calculated LogP of -2.1 . This structural combination distinguishes it from both standard 5-substituted uridine derivatives (which typically employ ribose or deoxyribose sugars) and unsubstituted arabinouridine (which lacks the 5-position modification) .

Arabinose sugar + 5-hydroxyuracil base combination
Differentiated from ribose-based 5-substituted uridines
Additional 5-OH synthetic handle vs. unsubstituted AraU

Why 5-Hydroxy-arabinouridine Cannot Be Replaced by 5-Hydroxyuridine or Unsubstituted Arabinouridine


Generic substitution among structurally adjacent nucleoside analogs fails due to the distinct pharmacological and biochemical consequences of combining two specific modifications: the arabinose sugar configuration and the 5-position hydroxylation. While 5-hydroxyuridine (ribose sugar) provides the base modification but lacks the altered sugar pucker and metabolic profile of the arabinose moiety, unsubstituted arabinouridine (AraU) provides the sugar configuration but lacks the electronic and steric effects of the 5-OH group that influence base-pairing, enzyme recognition, and subsequent derivatization chemistry . The arabinose configuration in AraU derivatives is known to alter nucleic acid hybridization properties and serves as a scaffold for phosphoramidate prodrug development where the sugar stereochemistry critically influences prodrug activation [1]. The 5-position on uracil nucleosides is a well-established site for antiviral activity modulation, where substituent identity substantially affects potency against herpesviruses and other viral targets [2].

Sugar configuration

Ribose-based 5-hydroxyuridine lacks arabinose stereochemistry, altering enzyme recognition and metabolic profile.

5-Position modification

Unsubstituted arabinouridine (AraU) lacks the electronic and steric effects of the 5-OH group, limiting base-pairing modulation.

Combined structural effect

The arabinose + 5-OH combination creates a distinct nucleoside scaffold not replicated by either modification alone.

Quantitative Differentiation of 5-Hydroxy-arabinouridine Against Structural Analogs: Evidence-Based Procurement Considerations


Physicochemical Property Divergence: 5-Hydroxy-arabinouridine vs. 5-Hydroxyuridine LogP and Hydrogen Bonding Profile

5-Hydroxy-arabinouridine exhibits a calculated LogP of -2.1 with 5 hydrogen bond donors and 7 hydrogen bond acceptors . In contrast, 5-hydroxyuridine (CAS 957-77-7, the ribose analog with identical 5-OH base modification but lacking arabinose configuration) possesses 6 hydrogen bond donors due to the additional hydroxyl group in the ribose sugar, resulting in altered hydrogen bonding capacity and polarity profile [1]. The structural distinction between arabinose (C2'-OH in arabino configuration) and ribose (C2'-OH in ribo configuration) results in stereochemical differences that affect molecular recognition by nucleoside transporters, kinases, and catabolic enzymes .

H-Bond & LogP Profile
Reported
5-Hydroxy-arabinouridine: 5 H-bond donors, 7 acceptors, LogP -2.1
5-Hydroxyuridine: 6 H-bond donors

Supports differentiation of arabino vs. ribo sugar configuration

In silico calculated values; experimental LogP not reported

Physicochemical characterization Nucleoside analog design Drug-likeness parameters

Structural Differentiation from 5-Substituted Arabinouridine Antiviral Analogs: Positional Specificity of the 5-Hydroxyl Modification

The simple 5-hydroxyl group in 5-hydroxy-arabinouridine represents the minimal 5-position modification on the arabinouridine scaffold, in contrast to the more complex 5-substituents explored in antiviral SAR studies. Kumar et al. synthesized and evaluated a series of 5-(1-hydroxy-2-iodoethyl)-arabinouridine derivatives (compound 18) and 5-(1-methoxy-2-iodoethyl)-arabinouridine (compound 19, 65% yield from 18) for antiviral activity [1]. Separately, 5-(1-cyanamido-2-haloethyl)-arabinouridine analogs (compounds 7 and 8) were synthesized and showed moderate inhibitory activity against VZV and HSV-1 (strain KOS) [2]. 5-Hydroxy-arabinouridine, bearing only the 5-OH group without extended haloalkyl, cyanamido, or azido moieties, represents a structurally simpler starting point for further derivatization compared to these more elaborate antiviral candidates .

5-Position Substituent Complexity
Class-level
5-OH minimal modification vs. extended haloalkyl/cyanamido arabinouridine analogs

Supports synthetic precursor role for building derivatized libraries

Structural simplicity context; antiviral SAR data from literature

Antiviral nucleoside chemistry Structure-activity relationship 5-position substitution

Comparison with Unsubstituted Arabinouridine (AraU): The 5-OH Group as a Functional Handle for Prodrug and Conjugate Development

Unsubstituted 2'-β-D-arabinouridine (AraU) serves as a model compound for nucleosides containing two or more reactive hydroxyl groups in phosphoramidate prodrug synthesis, specifically in the development of ProTide technology where selective protection/deprotection strategies are required [1]. 5-Hydroxy-arabinouridine introduces an additional reactive hydroxyl group at the 5-position of the uracil base, providing a distinct chemical handle for orthogonal derivatization strategies not possible with unsubstituted AraU . The 5-OH group on the pyrimidine ring can participate in hydrogen bonding with complementary nucleobases or serve as an attachment point for fluorescent tags, biotinylation, or other conjugates without disrupting the arabinose sugar's stereochemical features .

Reactive Handle Availability
Class-level
5-Hydroxy-arabinouridine: 4 reactive hydroxyls (5'-OH, 2'-OH, 3'-OH, 5-OH)
AraU: 3 reactive hydroxyls (no base 5-OH)

Enables orthogonal protection/deprotection strategies

Phosphoramidate prodrug chemistry context; ProTide methodology

Prodrug design Nucleoside derivatization ProTide technology

Molecular Weight and Formula Distinction from Related 5-Substituted Uracil Nucleosides

5-Hydroxy-arabinouridine has a molecular formula of C9H12N2O7 and molecular weight of 260.20 g/mol . This distinguishes it from 5-hydroxyuridine (C9H12N2O7, same formula but different stereochemistry, MW 260.20 g/mol) [1], and from 5-hydroxymethyl-2'-deoxyuridine (C10H14N2O6, MW 258.23 g/mol), which contains a hydroxymethyl group rather than a direct hydroxyl on the 5-position and employs deoxyribose instead of arabinose [2]. The combination of 5-OH and arabinose sugar in 5-hydroxy-arabinouridine creates a unique molecular identity within the pyrimidine nucleoside analog chemical space.

Molecular Identity
Reported
C9H12N2O7, MW 260.20, arabinose configuration
Stereoisomer of 5-hydroxyuridine (ribose); +14 Da vs. 5-hydroxymethyl-2'-deoxyuridine

Requires stereochemical differentiation in QC and inventory

Standard analytical characterization data

Analytical characterization Quality control Compound identification

Optimal Research and Industrial Applications for 5-Hydroxy-arabinouridine Based on Structural Differentiation


Synthetic Precursor for 5-Substituted Arabinouridine Derivative Libraries

5-Hydroxy-arabinouridine serves as a minimal 5-modified arabinouridine scaffold suitable as a starting material for synthesizing more complex 5-substituted analogs. As demonstrated in the synthesis of 5-(1-hydroxy-2-iodoethyl)-arabinouridine (compound 18) and subsequent 5-(1-methoxy-2-iodoethyl)-arabinouridine (compound 19, 65% yield), the 5-vinyl arabinouridine precursor can be elaborated into halogenated derivatives with antiviral activity [1]. The 5-OH group provides a versatile synthetic handle for further functionalization, enabling the construction of focused compound libraries for structure-activity relationship studies targeting viral polymerases or cellular kinases [2].

Orthogonal Derivatization Scaffold for Phosphoramidate Prodrug Development

The combination of arabinose sugar configuration with an additional 5-OH group on the uracil base makes 5-hydroxy-arabinouridine particularly suitable for developing prodrugs requiring orthogonal protection strategies. AraU derivatives have been established as model compounds for phosphoramidate prodrug synthesis when nucleosides contain two or more reactive hydroxyl groups [1]. The 5-OH group introduces a third distinct hydroxyl environment that can be selectively manipulated using base-specific protection chemistry, enabling more sophisticated prodrug designs than achievable with unsubstituted AraU [2].

Physicochemical Probe for Arabinose-Containing Nucleoside SAR Studies

5-Hydroxy-arabinouridine's established physicochemical profile (LogP = -2.1, 5 H-bond donors, 7 H-bond acceptors) [1] makes it suitable as a reference compound in structure-activity relationship studies examining how 5-position hydroxylation modulates the properties of arabinose-containing nucleosides. Its hydrogen bonding capacity and lipophilicity values provide a quantitative baseline for comparing the effects of larger 5-substituents on membrane permeability and target engagement in cell-based assays. The compound enables researchers to isolate the contribution of the 5-OH group from that of the arabinose sugar in determining molecular recognition by nucleoside transporters and activating enzymes [2].

Analytical Reference Standard for Arabino-Nucleoside Characterization

With its well-defined molecular formula (C9H12N2O7), molecular weight (260.20 g/mol), and stereochemically resolved SMILES notation [1], 5-hydroxy-arabinouridine serves as an analytical reference standard for developing HPLC, LC-MS, or NMR methods to characterize arabino-configured nucleoside analogs. Its distinct retention properties and spectral features, arising from the combination of 5-OH modification and arabinose stereochemistry, aid in method development and quality control of synthesized arabinouridine derivatives [2].

Application
Selection Property
Validation Focus
Synthesis of 5-substituted arabinouridine libraries
Minimal 5-OH scaffold with arabinose configuration
Derivatization pathway feasibility and SAR study support
Orthogonal prodrug design studies
Distinct hydroxyl environments for selective chemistry
Orthogonal protection/deprotection strategy evaluation
Physicochemical SAR probe
Defined LogP and hydrogen bond capacity
Quantitative baseline for 5-substituent effects in cell-based assays
Analytical reference for arabino-nucleosides
Well-characterized molecular formula and stereochemistry
HPLC/LC-MS method development and QC

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